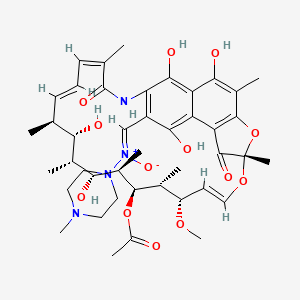
Methyl 2-hydroxy-3-isopropylbenzoate
Vue d'ensemble
Description
Methyl 2-hydroxy-3-isopropylbenzoate (MIPB) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a derivative of benzoic acid and is soluble in both organic and aqueous solvents. MIPB has been studied for its biochemical and physiological effects, and has been used in lab experiments for its advantages and limitations.
Applications De Recherche Scientifique
Methyl 2-hydroxy-3-isopropylbenzoate has been used in a variety of scientific research applications. It has been used in the study of enzyme inhibition, as well as in the study of metabolic pathways. Methyl 2-hydroxy-3-isopropylbenzoate has also been used in the study of cellular signaling pathways and in the study of the effects of drugs on the body. Methyl 2-hydroxy-3-isopropylbenzoate has also been used in the study of the effects of environmental pollutants on the body.
Mécanisme D'action
Methyl 2-hydroxy-3-isopropylbenzoate functions as an inhibitor of enzymes. It binds to the active site of an enzyme, preventing the enzyme from binding to its substrate and thus preventing the reaction from taking place. Methyl 2-hydroxy-3-isopropylbenzoate also functions as an inhibitor of metabolic pathways. It binds to the active site of a metabolic pathway, preventing the pathway from functioning normally.
Biochemical and Physiological Effects
Methyl 2-hydroxy-3-isopropylbenzoate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, metabolic pathways, and cellular signaling pathways. It has also been found to decrease the production of certain hormones, such as insulin and glucagon. Methyl 2-hydroxy-3-isopropylbenzoate has also been found to induce apoptosis in certain cells, as well as to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-hydroxy-3-isopropylbenzoate has several advantages for use in lab experiments. It is a relatively inexpensive compound and is readily available. It is also a highly soluble compound and is relatively stable. However, Methyl 2-hydroxy-3-isopropylbenzoate also has several limitations. It is not very soluble in organic solvents, and it is not very stable in the presence of light or heat.
Orientations Futures
There are several potential future directions for Methyl 2-hydroxy-3-isopropylbenzoate research. One potential direction is the study of its effects on other enzymes and metabolic pathways. Another potential direction is the study of its effects on cellular signaling pathways. Another potential direction is the study of its effects on the production of hormones. Additionally, further research could be conducted on the effects of Methyl 2-hydroxy-3-isopropylbenzoate on the growth of cancer cells and the induction of apoptosis. Finally, further research could be conducted on the use of Methyl 2-hydroxy-3-isopropylbenzoate in the study of environmental pollutants.
Propriétés
IUPAC Name |
methyl 2-hydroxy-3-propan-2-ylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7(2)8-5-4-6-9(10(8)12)11(13)14-3/h4-7,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJOTDHMGVBGRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-3-isopropylbenzoate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,8-Bis[4-(diphenylamino)phenyl]-1,10-phenanthroline](/img/structure/B3328745.png)



![2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-ol](/img/structure/B3328766.png)



![4,4,8,8,12,12-Hexamethyl-8,12-dihydro-4H-benzo[9,1]quinolizino[3,4,5,6,7-defg]acridine](/img/structure/B3328817.png)



